3-Tert-butylpiperidine hydrochloride
Description
Properties
IUPAC Name |
3-tert-butylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBXJBGTKRYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795469-50-9 | |
| Record name | 3-tert-butylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methodology Overview
The synthesis of N-tert-butyloxycarbonyl-3-hydroxypiperidine is often achieved via a one-pot process that combines protection and oxidation steps, significantly simplifying traditional multi-step procedures.
Key Steps and Conditions
- Starting Material : 3-hydroxy piperidine, which can be derived from hydrogenation of 3-hydroxypyridine.
- Protection Step : Reacting 3-hydroxy piperidine with tert-butyloxycarbonyl (Boc) anhydride.
- Reaction Conditions :
- Equivalence ratio : 1 (3-hydroxy piperidine) to 1-2 (Boc anhydride).
- Temperature : 20–35°C.
- Time : 4–20 hours.
- Process Innovation : One-pot synthesis where protection and oxidation occur sequentially without intermediate purification, reducing operational complexity and increasing yield.
Oxidation Step
- Oxidizing System : NaDCC-TEMPO, which offers high efficiency, minimal impurities, and reduced poisoning effects.
- Reaction Conditions :
- Temperature: Ambient to mild heating (~20–35°C).
- Reaction time: Sufficient to achieve near-complete conversion, typically 4–12 hours.
- Outcome : High reaction efficiency with substantially complete substrate conversion and minimal impurity formation.
Research Findings
- The one-pot method enhances operational simplicity and reduces the number of steps.
- Use of NaDCC-TEMPO system improves oxidation efficiency and product purity.
- The process avoids post-reaction purification steps, streamlining production.
Data Table 1: Summary of Preparation Conditions for N-tert-butyloxycarbonyl-3-hydroxypiperidine
| Parameter | Range / Value | Remarks |
|---|---|---|
| Raw Material | 3-hydroxy piperidine | Derived from hydrogenation of 3-hydroxypyridine |
| Boc Anhydride | 1–2 equivalents | Ensures complete protection |
| Reaction Temperature | 20–35°C | Mild conditions, energy-efficient |
| Reaction Time | 4–20 hours | Optimized for complete protection and oxidation |
| Oxidizing System | NaDCC-TEMPO | High efficiency, low impurity formation |
| Oxidation Temperature | 20–35°C | Similar to protection step |
| Oxidation Time | 4–12 hours | Ensures complete oxidation |
Post-Treatment and Purification
Extraction and Crystallization
- Extraction Solvent : Ethyl acetate or dichloromethane.
- Extraction Ratio : 40–60 times the product weight.
- Extraction Cycles : 1–3 times.
- Centrifugation : High-speed three-phase disk centrifuge at 500–1000 L/h to separate organic phase efficiently, removing emulsification issues and impurities.
- Crystallization :
- Concentration at 40°C.
- Recrystallization with n-hexane, followed by decolorization with activated carbon.
- Final drying at 30°C for 12 hours yields high-purity product.
Research Findings
- The use of three-phase centrifuges enhances separation efficiency and continuous production capability.
- Recrystallization parameters critically influence purity and yield, with reported GC purity exceeding 99.98%.
Final Conversion to 3-Tert-butylpiperidine Hydrochloride
Hydrochloride Formation
- Method : Acidic treatment of N-tert-butyloxycarbonyl-3-hydroxypiperidine with hydrochloric acid.
- Conditions :
- Dissolution in an appropriate solvent (e.g., ethanol or methanol).
- Addition of HCl gas or hydrochloric acid solution.
- Reflux or stirring at ambient temperature.
- Isolation :
- Precipitation of the hydrochloride salt.
- Filtration, washing, and drying under vacuum.
Research Findings
- Acidic conditions must be carefully controlled to prevent decomposition.
- The hydrochloride salt formation is straightforward, with high yield and purity when performed under optimized conditions.
Summary of Preparation Methods
| Step | Methodology | Key Conditions | Remarks |
|---|---|---|---|
| Protection of 3-hydroxy piperidine | Reaction with Boc anhydride in mild conditions | 20–35°C, 4–20 hours | One-pot process, high yield, operational simplicity |
| Oxidation to N-tert-butyloxycarbonyl-3-hydroxypiperidine | NaDCC-TEMPO system | 20–35°C, 4–12 hours | Efficient, minimal impurities |
| Purification and Crystallization | Extraction with ethyl acetate/dichloromethane | 40–60x product weight, 1–3 cycles | High purity, scalable process |
| Conversion to Hydrochloride | Acidic treatment with HCl | Reflux or stirring, controlled pH | Straightforward, high yield |
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
3-Tert-butylpiperidine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often employed in the development of drugs targeting neurological disorders, such as Alzheimer's disease. The compound's ability to form stable intermediates makes it valuable in the synthesis of more complex molecules.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules, including inhibitors for dipeptidyl peptidase IV (DPP-IV), which are relevant in diabetes treatment. For instance, variations of this compound have been used to create alagliptin and its derivatives, which are important for managing blood sugar levels in diabetic patients .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing other nitrogen-containing heterocycles. Its reactivity allows it to participate in various chemical reactions, including alkylation and acylation processes .
Catalyst Development
Recent studies have explored the use of piperidine derivatives, including this compound, in catalysis. These derivatives can facilitate reactions under mild conditions, making them suitable for green chemistry applications .
Material Science
There is emerging interest in using piperidine derivatives as precursors for creating new materials, such as polymers and nanocomposites. The unique properties of these compounds can enhance material performance in various applications .
Case Study 1: Synthesis of DPP-IV Inhibitors
A notable application of this compound involved its use in synthesizing DPP-IV inhibitors for diabetes management. Researchers demonstrated that modifying the piperidine core could significantly enhance the pharmacological properties of these inhibitors, leading to improved efficacy and reduced side effects.
Case Study 2: Development of Neuroprotective Agents
In another study, researchers synthesized neuroprotective agents using this compound as a key intermediate. The resulting compounds showed promising results in preclinical models for neurodegenerative diseases, indicating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Tert-butylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
tert-Butyl 3-(Benzylamino)piperidine-1-carboxylate Hydrochloride
- Structural Differences: Features a benzylamino group at the 3-position and a Boc (tert-butoxycarbonyl) protecting group at the 1-position .
- Implications: The Boc group enhances stability under basic conditions but is labile in acidic environments, making this compound suitable for temporary amine protection in synthesis.
- Applications : Commonly used in peptide synthesis and as a building block for bioactive molecules.
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride
- Structural Differences: Contains a phenoxyethyl chain with bromo and tert-butyl substituents on the aromatic ring .
- The bromine atom may enhance electronic interactions in catalytic or medicinal chemistry contexts.
- Applications : Likely explored in CNS-targeted drug development due to its lipophilic profile.
3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride
2-(3-Fluoro-benzyloxymethyl)-piperidine Hydrochloride
Ethyl 1-Benzylpiperidine-3-carboxylate Hydrochloride
- Structural Differences : Includes an ester group at the 3-position and a benzyl group at the 1-position .
- The benzyl group at the 1-position may sterically hinder reactions at the nitrogen atom.
- Applications : Likely investigated as a prodrug or intermediate in antispasmodic agents.
Research Findings and Methodological Considerations
- Analytical Techniques : RP-HPLC methods (e.g., as used for amitriptyline HCl in ) are applicable for purity assessment and stability testing of these compounds.


- Stability : Compounds with ester groups (e.g., Ethyl 1-benzylpiperidine-3-carboxylate HCl) may require controlled storage conditions to prevent hydrolysis, whereas tert-butyl-substituted derivatives exhibit greater stability .
- Biological Activity : Structural variations significantly alter pharmacokinetic profiles. For example, fluorinated derivatives (e.g., ) may exhibit prolonged half-lives due to metabolic resistance.
Biological Activity
3-Tert-butylpiperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is a piperidine derivative characterized by the presence of a tert-butyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C9H20ClN
- Molecular Weight : 175.72 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been explored. Studies suggest that it may act as a modulator of dopamine and histamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease (PD). In vitro assays showed that this compound could inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism.
Case Study : In a recent study involving neuroprotection assays in SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting its potential role in neurodegenerative disease management .
The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific receptors and enzymes, leading to modulation of various biochemical pathways. The compound's ability to inhibit MAO-B suggests it may increase dopamine levels in the brain, providing therapeutic benefits for conditions such as PD and depression.
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the piperidine ring have led to compounds with improved receptor affinity and selectivity.
Table 2: Modified Derivatives and Their Activities
| Derivative | Receptor Affinity (Ki nM) | MAO-B Inhibition (IC50 nM) |
|---|---|---|
| DL76 | 38 | 48 |
| DL77 | 45 | 52 |
| DL78 | 60 | 55 |
These modifications have shown promise in preclinical trials, indicating that structural changes can significantly enhance pharmacological properties .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Tert-butylpiperidine hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, cyclization, or substitution. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) with a strong base like sodium hydride. Optimization includes temperature control (0–25°C), inert atmospheres, and purification via recrystallization or column chromatography. Analytical validation (e.g., HPLC, NMR) ensures purity .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection to quantify purity (>95% typically required for pharmacological studies).
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What are the key considerations for selecting appropriate solvents and reaction conditions in the synthesis of this compound?
- Methodological Answer : Solvents must balance solubility (e.g., dichloromethane for non-polar intermediates) and reactivity (e.g., ethanol for acid-mediated reactions). Anhydrous conditions are critical for moisture-sensitive steps (e.g., Grignard reactions). Catalysts like palladium or enzymes may accelerate specific transformations, while pH adjustments (using HCl for salt formation) stabilize the hydrochloride form .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:
- Standardize protocols (e.g., IC50 determination using consistent ATP levels in kinase assays).
- Perform meta-analyses with statistical tools (e.g., ANOVA) to identify confounding variables.
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How can computational chemistry tools be integrated into the experimental design to predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or ion channels.
- QSAR models correlate structural features (e.g., tert-butyl hydrophobicity) with activity.
- MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Cross-validate predictions with in vitro assays .
Q. What in vitro and in vivo models are most suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In vitro : Caco-2 cells for permeability, liver microsomes for metabolic stability.
- In vivo : Rodent models to study bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma concentration monitoring. Consider CNS penetration studies if targeting neurological receptors .
Q. How do structural modifications to the piperidine ring or tert-butyl group influence the binding affinity of this compound to its molecular targets?
- Methodological Answer :
- Replace the tert-butyl group with smaller alkyl chains (e.g., methyl) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to modulate electronic properties.
- Use SPR or ITC to quantify binding kinetics before/after modifications. SAR studies often reveal critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


